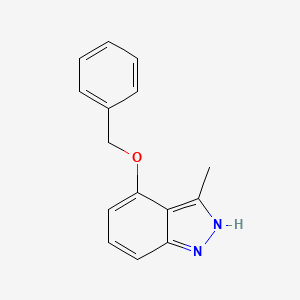

4-(Benzyloxy)-3-methyl-1H-indazole

描述

4-(Benzyloxy)-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Benzyloxy)-3-methyl-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol. The compound features an indazole core with a benzyloxy group at the 4-position and a methyl group at the 3-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. They have been studied for their potential to inhibit various bacterial and fungal strains, making them candidates for further development as antimicrobial agents.

Anti-inflammatory and Anticancer Effects

Indazoles are also recognized for their anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may interact with cannabinoid receptors (CB1 and CB2), which play critical roles in various physiological processes. This interaction could lead to therapeutic applications in managing inflammation and cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents can significantly affect its chemical behavior and biological properties. A comparative analysis of similar compounds highlights how different functional groups can alter activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1H-indazole | Methyl group at position 5 | Simpler structure; lacks benzyloxy moiety |

| 4-Methoxy-1H-indazole | Methoxy group at position 4 | Different functional group; potential reactivity |

| 3-Methyl-4-(phenoxy)-1H-indazole | Phenoxy group instead of benzyloxy | Variation may alter biological activity |

| 1-Benzyl-3-methyl-1H-indazole | Benzyl group at position 1 | Different positioning affects reactivity |

| 4-(Chlorobenzyl)-3-methyl-1H-indazole | Chlorobenzyl ether | Halogen substitution may influence interactions |

Interaction Studies

Recent studies have focused on the binding affinity of this compound to cannabinoid receptors. These investigations are crucial for elucidating the compound's mechanism of action and potential therapeutic uses. Initial findings suggest that it can modulate receptor activity, warranting further exploration through in vitro and in vivo studies.

Pharmacological Evaluations

Various pharmacological evaluations have demonstrated the compound's potential as a lead agent for developing new therapeutic agents targeting cannabinoid receptors or other biological pathways. The unique structure of this compound makes it valuable in organic synthesis as an intermediate for producing more complex molecules.

科学研究应用

Research indicates that 4-(Benzyloxy)-3-methyl-1H-indazole exhibits various biological activities, making it a candidate for drug development.

Anticancer Activity

Studies have shown that derivatives of this compound can demonstrate significant antiproliferative effects against cancer cell lines. For instance, conjugating it with C-protected amino acids resulted in notable activity against specific cancer types . The mechanism may involve interaction with cellular pathways that regulate proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar benzoxazole derivatives have shown broad-spectrum activity against microorganisms, suggesting that this compound could serve as a backbone for developing new antimicrobial agents .

Interaction with Cannabinoid Receptors

Preliminary data suggest that this indazole derivative may interact with cannabinoid receptors (CB1 and CB2), which are crucial in various physiological processes. This interaction could lead to potential therapeutic uses in pain management and other conditions influenced by the endocannabinoid system .

Advanced Materials and Sensing Applications

The structural characteristics of this compound allow for its application in creating advanced materials, including fluorescent probes for environmental sensing. These probes can detect pH changes and metal cations, showcasing the compound's versatility beyond traditional medicinal applications .

Study on Antimycobacterial Activity

A study highlighted the potential of indazole derivatives as lead compounds for antituberculosis drugs. The synthesized compounds demonstrated low cytotoxicity while maintaining potent antimycobacterial activity . This underscores the importance of exploring indazole derivatives further for infectious disease treatment.

Evaluation of Antiproliferative Effects

Another research effort evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The findings indicated promising results that warrant further investigation into their mechanism of action and therapeutic potential .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzyloxy)-3-methyl-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves benzylation of hydroxylated indazole precursors. For example, benzyl chloride or substituted benzyl halides can react with 3-methyl-1H-indazol-4-ol under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous solvents like DMF or THF. Reflux temperatures (70–100°C) and extended reaction times (6–12 hours) are typical to ensure complete substitution . Optimization may include adjusting stoichiometric ratios (e.g., 1.2 equivalents of benzylating agent) or using phase-transfer catalysts to enhance yields. Purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substitution patterns. For instance, the benzyloxy group typically shows a singlet at ~5.3 ppm (CH₂), while methyl groups on the indazole ring appear as singlets near 2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₅H₁₄N₂O has a molecular ion peak at m/z 238.1106).

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>95% by area normalization) .

Q. What solvents and conditions are suitable for dissolving this compound in biological assays?

Methodological Answer: The compound is lipophilic due to the benzyloxy group. For in vitro studies, dissolve in DMSO (10–50 mM stock solutions) and dilute in aqueous buffers (final DMSO <1%). Sonication or gentle heating (40–50°C) may aid dissolution. Avoid chlorinated solvents (e.g., CH₂Cl₂) in cell-based assays due to toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to improve binding affinity with target enzymes. For example, para-substituted derivatives show higher DNA interaction in barbituric acid derivatives .

- Scaffold Hybridization: Replace the benzyloxy group with heterocycles (e.g., pyridinyl) or sulfonamides to modulate pharmacokinetic properties. Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like kinases or DNA .

- Pharmacophore Mapping: Compare with active indazole-based inhibitors (e.g., PARP or kinase inhibitors) to identify critical hydrogen-bonding or hydrophobic interactions .

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron density distributions. For example, the Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy to predict reaction sites .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects (e.g., in water or lipid bilayers) to evaluate stability under physiological conditions. Tools like GROMACS or AMBER are standard .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from assay interference.

- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to assess selectivity against unrelated targets (e.g., GPCRs, ion channels) .

- Metabolic Stability Testing: Incubate derivatives with liver microsomes (human or rodent) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the benzyl group) .

属性

IUPAC Name |

3-methyl-4-phenylmethoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKVKULJRGKFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。